Lutetium sulfate

Description

Historical Context and Evolution of Lutetium Compound Studies

The story of lutetium, and by extension its compounds, is a tale of independent discovery that marked the final chapter in identifying naturally occurring rare earth elements. mdpi.com In 1907, French scientist Georges Urbain, Austrian mineralogist Baron Carl Auer von Welsbach, and American chemist Charles James all independently isolated lutetium. wikipedia.org They found it as an impurity within ytterbia, which was previously thought to be a single-element compound. sputtertargets.net Urbain was the first to publish his findings and was granted the honor of naming the new element, which he called "lutecium" after Lutetia, the ancient Roman name for Paris; the spelling was later changed to lutetium in 1949. sputtertargets.net

The initial challenge in studying lutetium and its compounds was the extreme difficulty in separating it from other lanthanides due to their similar chemical properties. mdpi.com Early methods relied on tedious fractional crystallization processes, a technique significantly advanced by Charles James. sputtertargets.net The development of ion-exchange and solvent extraction techniques in the 1940s and beyond dramatically lowered the cost and difficulty of obtaining pure lutetium, paving the way for more in-depth research into its various compounds, including lutetium sulfate (B86663). sputtertargets.net Pure lutetium metal was not produced until 1953, underscoring the challenges in its isolation. wikipedia.org This evolution from a difficult-to-isolate impurity to a more accessible element enabled systematic studies of its chemical behavior, physical properties, and the potential applications of its compounds. editverse.com

Significance of Lutetium in Lanthanide Chemistry and Material Science

Lutetium holds a unique position in the periodic table as the last element of the lanthanide series. editverse.com This placement results in a fully filled 4f electron shell and the smallest atomic radius of all lanthanides, a phenomenon known as the lanthanide contraction. sputtertargets.net Consequently, lutetium is the hardest and densest of the lanthanides. sputtertargets.net In its compounds, lutetium almost always exhibits the +3 oxidation state, forming stable and typically colorless salts. sputtertargets.netsamaterials.com

These distinct physical and chemical characteristics make lutetium and its compounds valuable in material science. Lutetium compounds are crucial as catalysts for processes like petroleum cracking, alkylation, hydrogenation, and polymerization. wikipedia.orgsamaterials.com In the realm of advanced materials, lutetium's stability and density are leveraged in several high-tech applications. aemree.com Lutetium compounds serve as essential host materials for scintillators and X-ray phosphors. editverse.com For example, lutetium oxide is used in making specialty optical lenses, and lutetium tantalate is one of the densest stable white materials known, making it an ideal host for X-ray phosphors. wikipedia.orgsputtertargets.neteditverse.com Furthermore, lutetium-based phosphors are critical components in light-emitting diodes (LEDs) and various imaging systems. stanfordmaterials.com Its inclusion in certain alloys can also improve mechanical strength and corrosion resistance. stanfordmaterials.com

Table 1: Physical and Chemical Properties of Lutetium

| Property | Value |

|---|---|

| Atomic Number | 71 |

| Atomic Weight | 174.967 g/mol |

| Appearance | Silvery-white metal |

| Density | 9.84 g/cm³ |

| Melting Point | 1663 °C (3025 °F) |

| Boiling Point | 3402 °C (6156 °F) |

| Crystal Structure | Hexagonal close-packed |

| Common Oxidation State | +3 |

Data sourced from multiple references. sputtertargets.neteditverse.com

Overview of Advanced Research Trajectories Pertaining to Lutetium Sulfate Systems

Research into this compound (Lu₂(SO₄)₃) and its hydrated forms is driven by its utility as a precursor and functional material in various advanced applications. samaterials.comalfachemic.com As a moderately water-soluble source of lutetium ions, it is a key starting material for synthesizing other lutetium compounds. samaterials.com

Current research trajectories for this compound systems focus on several key areas:

Advanced Materials Synthesis: this compound is used to create specialized ceramics, glasses, and laser crystals. samaterials.comalfachemic.com Research focuses on using it to produce lutetium-based materials with tailored properties. For instance, this compound can be a precursor in the synthesis of lutetium oxysulfate (Lu₂O₂SO₄), an important intermediate phase for creating phosphors and materials for radiation detection. d-nb.info Thermal decomposition studies, often employing techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are crucial for understanding the transformation of this compound hydrates into oxides or oxysulfates, which is vital for fabricating these advanced materials. oiccpress.comjcpr.or.krgovinfo.gov

Luminescent Materials and Phosphors: A significant area of investigation is the use of this compound in the production of phosphors. samaterials.comalfachemic.com Lutetium-based materials are excellent hosts for dopant ions (like Eu³⁺ or Ce³⁺) that produce luminescence. wikipedia.orgjcpr.or.kr Research involves developing new synthesis methods, such as homogeneous precipitation, to create lutetium oxysulfate phosphors from this compound precursors. jcpr.or.kr These phosphors have applications in LEDs and advanced imaging technologies like Positron Emission Tomography (PET) scanners. editverse.comstanfordmaterials.com

Catalysis: The catalytic properties of lutetium compounds extend to those derived from this compound. samaterials.com It is employed in catalysts for petroleum refining, where it aids in the cracking of hydrocarbons. alfachemic.com Ongoing research aims to enhance the efficiency and application range of these catalysts in various chemical processes, including alkylation and polymerization. samaterials.com

Table 2: Properties of Lutetium(III) Sulfate

| Property | Value |

|---|---|

| Chemical Formula | Lu₂(SO₄)₃ |

| Molar Mass (Anhydrous) | 638.12 g/mol |

| Appearance | White crystalline solid |

| Common Hydrated Form | Lu₂(SO₄)₃·8H₂O (Octahydrate) |

| Solubility | Moderately soluble in water |

Data sourced from multiple references. samaterials.comalfachemic.com

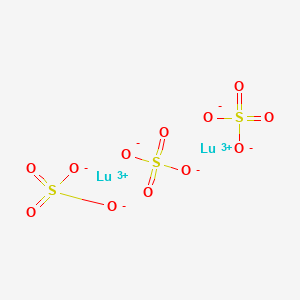

Structure

2D Structure

Properties

IUPAC Name |

lutetium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJENVQFRSQOLAE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890754 | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-89-1 | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilutetium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of Lutetium Sulfate Materials

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These techniques are complementary and provide a characteristic "fingerprint" of a compound, offering insights into its chemical bonding, symmetry, and local structure. photothermal.com

For lutetium sulfate (B86663), vibrational spectroscopy is used to identify the characteristic vibrations of the sulfate (SO₄²⁻) and lutetium-oxygen (Lu-O) groups. In aqueous solutions of lutetium perchlorate, a weak, isotropic Raman band at 396 cm⁻¹ has been assigned to the totally symmetric stretching mode (ν₁) of the hydrated [Lu(OH₂)₈]³⁺ cation. researchgate.net Theoretical calculations of the vibrational spectrum of hydrated Lu³⁺ further support the interpretation of these experimental findings. aip.org

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Activity (Free Ion, Td) |

|---|---|---|---|

| ν₁ (A₁) | Symmetric S-O Stretch | ~983 | Raman Active |

| ν₂ (E) | Symmetric O-S-O Bend | ~450 | Raman Active |

| ν₃ (F₂) | Asymmetric S-O Stretch | ~1105 | IR & Raman Active |

| ν₄ (F₂) | Asymmetric O-S-O Bend | ~611 | IR & Raman Active |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. osti.gov For lutetium compounds, ¹⁷⁵Lu NMR is the most relevant, as ¹⁷⁵Lu is the major natural isotope (97.4% abundance) and is NMR-active with a nuclear spin I = 7/2. rsc.org

However, solid-state ¹⁷⁵Lu NMR spectroscopy presents significant challenges. The ¹⁷⁵Lu nucleus possesses a very large nuclear electric quadrupole moment, which is among the largest for stable isotopes. github.ioresearchgate.net This large quadrupole moment interacts strongly with local electric field gradients (EFGs) at the nucleus. In environments with low symmetry, this interaction leads to massive spectral broadening, often rendering the NMR signal undetectable. nih.govresearchgate.net Consequently, high-resolution ¹⁷⁵Lu solid-state NMR signals can typically only be observed for lutetium in highly ordered crystalline samples with cubic or near-cubic local symmetry, where the EFG is minimized. nih.govgithub.io

Successful ¹⁷⁵Lu solid-state NMR studies have been conducted on intermetallic lutetium compounds with cubic crystal structures, such as LuPn (Pn = P, As, Sb). nih.govgithub.io In contrast, attempts to acquire a ¹⁷⁵Lu NMR spectrum from lutetium nitride (LuN) were unsuccessful, likely due to the more ionic character of the Lu-N bond and the higher probability of structural defects creating large EFGs. mdpi.com Given that lutetium sulfate is an ionic compound with non-cubic Lu³⁺ sites, obtaining a high-resolution solid-state ¹⁷⁵Lu NMR spectrum would be extremely challenging. Nevertheless, should a signal be detectable, it would provide unparalleled insight into the local coordination and symmetry around the lutetium ions.

Electron Microscopy and Morphological Characterization (e.g., FE-SEM)

Electron microscopy techniques, particularly Field-Emission Scanning Electron Microscopy (FE-SEM), are indispensable for characterizing the morphology, particle size, and surface features of materials at the micro- and nanoscale. mdpi.com FE-SEM provides high-resolution images by scanning a focused beam of electrons over a sample's surface. jcpr.or.kr

| Characteristic | Description |

|---|---|

| Particle Size | The dimensions of individual particles or crystallites. |

| Morphology | The shape of the particles (e.g., spherical, rod-like, plate-like). |

| Surface Topography | The texture and features on the particle surfaces. |

| Aggregation | The extent to which individual particles are clustered together. |

Thermal Analysis Techniques (e.g., DSC-TG) for Stability and Decomposition Pathways

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG), are crucial for determining the thermal stability and decomposition pathways of this compound and its precursors. universallab.orglucideon.com These methods measure changes in heat flow and mass as a function of temperature, respectively. universallab.org

Studies on the thermal degradation of rare earth sulfate hydrates, including this compound, reveal a multi-step process. kirj.ee Typically, the thermal degradation in air involves three primary stages: dehydration, followed by the formation of an oxysulfate, and finally decomposition to the oxide. kirj.eeresearchgate.net For instance, the thermal behavior of Ho₂(SO₄)₃·8H₂O, a representative rare earth sulfate octahydrate, illustrates this process. kirj.ee

A study involving the synthesis of Lu₂O₂SO₄ nanoparticles through a homogeneous precipitation method utilized DSC-TG analysis to understand the thermal decomposition of the precursor. jcpr.or.kr The analysis, conducted from room temperature to 1300 °C, showed distinct stages of decomposition. The removal of hydroxyl groups and the subsequent decomposition of the precursor to form the lutetium oxysulfate phase resulted in a mass reduction to 69.80 wt% of the total weight. jcpr.or.kr Further heating to 1200 °C led to the transformation of Lu₂O₂SO₄ into Lu₂O₃, as confirmed by the disappearance of sulfate vibrational peaks in FT-IR spectra. jcpr.or.kr

The thermal decomposition of lutetium methanesulfonates also follows a pattern of dehydration, thermal degradation, and oxide formation. researchgate.net The nature of the atmosphere (inert or oxidant) can influence whether the thermal degradation process is endothermic or exothermic. researchgate.net

The following table summarizes the general decomposition pathway for a this compound precursor as observed through thermal analysis.

| Temperature Range | Event | Product(s) |

| Room Temp - ~400 °C | Dehydration | Anhydrous this compound |

| ~400 °C - ~800 °C | Decomposition | Lutetium Oxysulfate (Lu₂O₂SO₄) |

| > 800 °C | Further Decomposition | Lutetium Oxide (Lu₂O₃) |

This table is a generalized representation based on available research. Specific temperatures and intermediate products can vary based on experimental conditions and the specific this compound precursor.

Elemental and Compositional Analysis

Elemental and compositional analysis are fundamental for verifying the purity and stoichiometry of this compound compounds. These analyses are often performed to confirm the successful synthesis of the desired material. researchgate.netereztech.com

Commercial suppliers of this compound typically provide detailed compositional data. For example, high-purity this compound powder is available with purities of 99.99% and 99.999%. attelements.com The chemical composition is often reported in terms of the lutetium oxide (Lu₂O₃) content relative to the total rare earth oxides (TREO). attelements.com

The following table presents typical purity specifications for commercially available this compound.

| Grade | Lu₂O₃/TREO (% min.) | TREO (% min.) |

| 99.99% | 99.99 | 40 |

| 99.999% | 99.999 | 40 |

Data sourced from a commercial supplier of advanced elemental materials. attelements.com

In research settings, elemental analysis is used to characterize newly synthesized compounds. For instance, in the study of gadolinium and lutetium methanesulfonates, elemental analysis was a key technique for characterizing the prepared salts before proceeding with thermal degradation studies. researchgate.net Similarly, lutetium(III) sulfate hydrate (B1144303) is characterized by its purity, which is determined by elemental analysis. ereztech.com

Seebeck Coefficient Measurements for Lutetium Single Crystals

The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across a material. aps.org It is a critical parameter for evaluating the potential of a material for thermoelectric applications. aip.org

Measurements of the Seebeck coefficients of lutetium single crystals have been conducted along the [101̄0] (b-axis) and attelements.com (c-axis) crystallographic directions as a function of temperature from 8 K to 300 K. aps.org These results are often compared with those of other rare earth elements, such as yttrium, to understand the influence of the Fermi surface on the thermoelectric properties. aps.org

The following table summarizes the Seebeck coefficient data for lutetium single crystals at selected temperatures.

| Temperature (K) | Seebeck Coefficient (µV/K) - b-axis | Seebeck Coefficient (µV/K) - c-axis |

| 50 | ~ -1.0 | ~ -2.5 |

| 100 | ~ 0.5 | ~ -3.0 |

| 150 | ~ 2.0 | ~ -2.5 |

| 200 | ~ 3.5 | ~ -1.5 |

| 250 | ~ 4.5 | ~ -0.5 |

| 300 | ~ 5.5 | ~ 0.5 |

Data is estimated from graphical representations in published research. aps.org

The temperature dependence of the Seebeck coefficient provides insights into the dominant charge transport mechanisms within the material. aip.orgarxiv.org For instance, in some novel Zintl antimonides containing ytterbium, a close relative of lutetium, the evolution of the Seebeck coefficient indicates an electron-dominated transport mechanism. aip.org

Spectroscopic and Electronic Structure Investigations of Lutetium Sulfate Systems

Luminescence and Photoluminescence Spectroscopy

Lutetium-based materials, including those containing sulfate (B86663) groups, are of significant interest for their luminescent properties, which are critical for applications in fields like optoelectronics and medical imaging. ontosight.aistanfordmaterials.com The study of their luminescence involves exciting the material with a light source and analyzing the emitted light's characteristics.

Excitation and Emission Spectra of Lutetium-Doped Materials

The luminescence of lutetium-doped materials is characterized by their excitation and emission spectra. The excitation spectrum reveals the wavelengths of light that are most effective at inducing luminescence, while the emission spectrum shows the wavelengths of light emitted by the material after excitation.

In Eu³⁺-doped lutetium compounds, such as lutetium oxysulfate (Lu₂O₂SO₄) and lutetium oxysulfide (Lu₂O₂S), the emission spectra are dominated by sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. jcpr.or.kr For instance, Eu³⁺-doped lutetium oxysulfate phosphors exhibit a prominent red emission peak at approximately 618 nm, attributed to the ⁵D₀ → ⁷F₂ transition. jcpr.or.kr Similarly, Eu³⁺-doped lutetium oxysulfide phosphors show a main emission peak around 628 nm, also corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺. jcpr.or.kr

The excitation spectra of these materials can reveal the processes by which the luminescent center is energized. In Eu³⁺, Bi³⁺ co-doped lutetium vanadate (B1173111) (LuVO₄) films, excitation at 350 nm, corresponding to the ¹S₀→³P₁ transition of Bi³⁺, leads to an enhancement of the Eu³⁺ emission. mdpi.com This indicates an energy transfer from Bi³⁺ to Eu³⁺. mdpi.com In Ce³⁺-doped lutetium aluminum garnet (LuAG), the photoluminescence excitation spectrum shows two bands at 347 nm and 450 nm, which are assigned to the 4f–5d₁ and 4f–5d₂ transitions of the Ce³⁺ ion, respectively. rsc.org The resulting emission is an intense band centered at 510 nm. rsc.org

| Compound/Material | Dopant | Excitation Wavelength(s) (nm) | Emission Wavelength(s) (nm) | Transition |

| Lutetium Oxysulfate | Eu³⁺ | Not specified | ~618 | ⁵D₀ → ⁷F₂ |

| Lutetium Oxysulfide | Eu³⁺ | Not specified | ~628 | ⁵D₀ → ⁷F₂ |

| Lutetium Vanadate | Eu³⁺, Bi³⁺ | 350 | Not specified | ¹S₀→³P₁ (Bi³⁺ excitation) |

| Lutetium Aluminum Garnet | Ce³⁺ | 347, 450 | 510 | 4f–5d₁, 4f–5d₂ (Ce³⁺) |

| Lutetium Borate (B1201080) (Vaterite) | Ce³⁺ | Not specified | 395, 425 | Not specified |

| Lutetium Borate (Calcite) | Ce³⁺ | Not specified | 365, 400 | Not specified |

| Lutetium Pyrosilicate | Ce³⁺ | 355, 415 | 3.3 eV (~375 nm) | 4f → 5d |

Fluorescence Lifetime Measurements

Fluorescence lifetime is a crucial parameter that describes the average time a molecule or ion spends in the excited state before returning to the ground state by emitting a photon. This property is sensitive to the local environment of the luminescent center.

In a study of Eu³⁺-doped lutetium oxysulfate (Lu₂O₂SO₄) and lutetium oxysulfide (Lu₂O₂S) phosphors, the fluorescence lifetimes were measured to be 2.4479 ms (B15284909) and 1.004 ms, respectively. jcpr.or.kr The longer lifetime in the oxysulfate suggests different non-radiative decay pathways compared to the oxysulfide. jcpr.or.kr For lutetium-containing sinoporphyrin sodium (Lu-DVDMS), the phosphorescence lifetime of the near-infrared emission peaks at 706 nm and 778 nm was found to be 167 (±3) μs. nih.gov

The fluorescence lifetime of Eu:Lu₂O₃ nanoparticles can be influenced by their synthesis method. Nanoparticles synthesized via a co-precipitation technique exhibited a longer lifetime (2.3 ms) compared to those from a combustion method (1.62 ms), which may be due to a higher degree of crystallinity and more uniform dopant distribution in the former. arxiv.org

| Compound | Dopant/Center | Emission Wavelength (nm) | Lifetime |

| Lu₂O₂SO₄ | Eu³⁺ (7.5%) | Not specified | 2.4479 ms |

| Lu₂O₂S | Eu³⁺ (7.5%) | Not specified | 1.004 ms |

| Lu-DVDMS | - | 706, 778 | 167 (±3) μs |

| Eu:Lu₂O₃ (co-precipitation) | Eu³⁺ | 611.32 | 2.3 ms |

| Eu:Lu₂O₃ (combustion) | Eu³⁺ | 611.32 | 1.62 ms |

| LuBO₃:Ce (Vaterite) | Ce³⁺ | Not specified | 39 ns |

| K₃Lu(PO₄)₂:Ce | Ce³⁺ | 410 | 40 ns |

Energy Transfer Processes in Lutetium Luminescent Systems

A clear example of energy transfer is observed in Eu³⁺, Bi³⁺ co-doped LuVO₄ films. mdpi.com When the material is excited at a wavelength corresponding to the absorption of Bi³⁺, the emission from Eu³⁺ is significantly increased. mdpi.com This indicates an efficient energy transfer from Bi³⁺ to Eu³⁺, with a reported efficiency of up to 71%. mdpi.com The mechanism for this transfer was determined to be a quadrupole-quadrupole interaction. mdpi.com

In Ce³⁺ and Tb³⁺ co-doped lutetium borate (LuBO₃), energy transfer from Ce³⁺ to Tb³⁺ ions has been demonstrated. researchgate.net The excitation spectrum of Tb³⁺ luminescence is dominated by a broad band that coincides with the Ce³⁺ excitation band, providing clear evidence for this process. researchgate.net Similarly, in (Lu,Gd)AlO₃:Ce scintillators, slow scintillation components are attributed to the transfer of energy initially deposited in the Gd-sublattice to the Ce³⁺ centers. researchgate.net The "antenna effect" describes the general principle where an organic ligand can absorb light and efficiently transfer the energy to a central lanthanide ion, leading to its characteristic luminescence. epfl.ch This intramolecular energy transfer is a key strategy for designing highly luminescent lanthanide complexes. epfl.choaepublish.com

Optical Absorption Studies

Optical absorption spectroscopy is a technique used to measure the absorption of light by a material as a function of wavelength. This provides information about the electronic transitions within the material.

In a study of lutetium-based interlanthanide selenides, the optical band gaps were determined from their absorption spectra. acs.org For example, La₃LuSe₆ has an optical band gap of 1.26 eV, while Ce₃LuSe₆ has a band gap of 1.10 eV. acs.org The variation in the band gap is dependent on the specific lanthanide present in the compound and its crystal structure. acs.org

Second-Order Optical Nonlinearity in Lutetium Compounds

Nonlinear optical (NLO) materials have properties that change with the intensity of incident light, enabling applications such as frequency conversion of laser light. Second-harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency are combined to generate a new photon with twice the frequency.

| Compound | SHG Response (relative to KDP) |

| Lu(SeO₃)(HSeO₃)(H₂O)·(H₂O) | 0.1 |

| Lu₃F(SeO₃)₄ | 2.5 |

Investigation of Lutetium's Electronic Configuration and Paramagnetic Behavior

Lutetium has an electronic configuration of [Xe] 4f¹⁴ 5d¹ 6s². wikipedia.orgvedantu.com In its common +3 oxidation state, it loses the two 6s electrons and the single 5d electron, resulting in a completely filled 4f shell (4f¹⁴). acs.orgwikipedia.org

Due to this filled 4f shell, the Lu³⁺ ion has no unpaired electrons and is therefore diamagnetic, not paramagnetic. acs.orgvedantu.com Paramagnetism in lanthanoids arises from the presence of unpaired electrons in the f-orbitals, which are affected by both electron spin and orbital motion. doubtnut.com While many lanthanide ions are paramagnetic, Lu³⁺ is an exception. vedantu.comdoubtnut.com However, metallic lutetium itself is paramagnetic. wikipedia.org Studies on lutetium metal and lutetium dihydride have shown complex magnetic behaviors, including spin glass transitions, which are thought to be caused by the presence of dilute magnetic impurities. aip.org

Theoretical and Computational Chemistry Approaches to Lutetium Sulfate

Quantum Mechanical Simulations of Lutetium(III) Ions in Aqueous Solution

Quantum mechanical (QM) simulations are crucial for understanding the behavior of the lutetium(III) ion (Lu³⁺), the cation in lutetium sulfate (B86663), in aqueous solutions. These simulations provide detailed information about the structure and dynamics of the hydration shell surrounding the ion.

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms from first principles, i.e., by solving the electronic structure problem at each time step. This approach has been used to study the solvation of Lu³⁺ in water. nih.gov

A key finding from AIMD studies is the characterization of the first hydration shell of the Lu³⁺ ion. These simulations, often performed at the Hartree-Fock level, provide data on the Lu-O bond distances and the coordination number of the ion. nih.gov For instance, one study reported a mean Lu-O bond distance that is in very good agreement with experimental data from extended X-ray absorption fine structure (EXAFS) and X-ray diffraction. nih.gov AIMD simulations also offer insights into the geometry of the solvation shell and the dynamics of water molecules surrounding the ion. nih.gov

In a study of Lu³⁺ in ionic liquids, AIMD was used to investigate the solvent shell structure. uniroma1.itnih.gov The simulations, which spanned 30 to 60 picoseconds, focused on the structural features of the resulting complexes. uniroma1.it It was found that in ethylammonium (B1618946) nitrate (B79036), the Lu³⁺ ion coordinates with eight oxygen atoms, which is consistent with the trend of decreasing ionic radii across the lanthanide series. uniroma1.itnih.gov

The Quantum Mechanical Charge Field (QMCF) is a hybrid QM/MM (quantum mechanics/molecular mechanics) method that has been successfully applied to study the hydration of highly charged ions like Lu³⁺. aip.org In this approach, the ion and its immediate surrounding solvent molecules (the QM region) are treated with quantum mechanics, while the rest of the solvent (the MM region) is described by a classical force field. nih.govaip.org

QMCF molecular dynamics (QMCF-MD) simulations have provided significant insights into the hydration structure of the Lu³⁺ ion. aip.orgaip.org These studies have shown that the Lu³⁺ aqua ion is predominantly eight-coordinated, with the hydration structure fluctuating between a square antiprism (SAP) and a bicapped trigonal prism (BTP) geometry, with the SAP configuration being slightly more favored. aip.orgresearchgate.net The flexibility of the QMCF-MD method is particularly beneficial for systems with significant many-body effects, which are difficult to model with purely classical potentials. aip.org

A QMCF-MD study conducted at 298.15 K in a cubic box containing one Lu³⁺ ion and 1000 water molecules provided detailed structural and dynamical properties of the hydrated ion. aip.org The results from these simulations are valuable for comparing with other lanthanide ions to understand the trends in hydration properties across the series. aip.org

Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD), offer a hierarchy of ab initio quantum chemistry methods with increasing accuracy.

Fully relativistic four-component Dirac-Hartree-Fock and MP2 calculations have been performed on lutetium compounds like monofluorides and hydrides to investigate the effects of relativity on their properties. aip.orgaip.org These studies have shown that relativistic effects are significant for heavy elements like lutetium, contributing substantially to the lanthanide contraction. aip.orgaip.org For lutetium trihydride, the calculated lanthanide contraction at the relativistic MP2 level is 0.19 Å, with 10% to 30% of this contraction attributed to relativity. aip.org

Advanced post-Hartree-Fock methods, including multiconfigurational and coupled-cluster calculations, have been employed to study electron trapping and release mechanisms in lutetium oxide doped with other elements. acs.org These calculations provide a detailed understanding of the electronic structure and energy levels, which are crucial for the material's properties. acs.org

Quantum Mechanical Charge Field (QMCF) Methodology

Density Functional Theory (DFT) Applications to Lutetium Compounds

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and properties of a broad range of materials, including lutetium compounds, due to its favorable balance of accuracy and computational cost.

DFT calculations have been used to investigate the structural, electronic, and lattice dynamics properties of lutetium nitride (LuN) under high pressure. dergipark.org.tr These studies, employing the Generalized Gradient Approximation (GGA), have shown good agreement with experimental data for properties like lattice constants and bulk modulus. dergipark.org.tr Furthermore, DFT has been used to predict the electronic structure of lutetium bi-phthalocyanine (LuPc₂), providing detailed insights that complement experimental techniques like Near Edge X-Ray Absorption Fine Structure (NEXAFS) spectroscopy. aip.org

In the context of hydrogen impurities in lutetium oxide (Lu₂O₃), DFT calculations, including the DFT+U approach which accounts for on-site electron correlation, have been used to determine the stable configurations and electronic structure of hydrogen within the material. uc.pt These theoretical findings are crucial for understanding the behavior of defects and impurities that can significantly impact the material's performance. uc.pt DFT has also been applied to explore the potential for superconductivity in nitrogen-doped lutetium hydride, with studies focusing on the electronic structure and the role of electron-phonon coupling. nih.gov

A comparative study using both Hartree-Fock and DFT methods on hydrated Lu(H₂O)n³⁺ clusters found that the meta-GGA TPSS functional provided the best estimate for the Lu-O distance compared to experimental values. researchgate.net

Molecular Dynamics and Statistical Mechanics Simulations of Lutetium Systems

Molecular dynamics (MD) simulations, based on classical force fields, are instrumental in studying the dynamics and large-scale properties of lutetium systems over longer timescales than are accessible with ab initio methods.

MD simulations have been employed to investigate the structural stability and energetics of lutetium microclusters. aps.org By parameterizing an empirical potential energy function using data from relativistic density functional theory calculations of the Lu₂ dimer, stable structures of Luₙ clusters (for n=3-13) were determined. aps.org These simulations revealed a preference for three-dimensional, compact structures. aps.org

In another study, a polarizable force field was used in MD simulations to investigate the structure and dynamics of the Lu³⁺ ion in aqueous solution at various temperatures (277 K, 298 K, 423 K, and 632 K). aip.orgresearchgate.net These simulations confirmed the 8-fold coordination in a square antiprism geometry as the dominant configuration, but also detected a small percentage of 9-fold tricapped trigonal prism complexes. aip.orgresearchgate.net The simulations also provided insights into the water exchange mechanism, suggesting an associative process. aip.orgresearchgate.net

MD simulations have also been utilized to study the nanometric mechanical polishing of lutetium oxide single crystals, revealing atomic-scale details of material removal and subsurface deformation. researchgate.net

Theoretical Models for Crystal Structures and Electronic Properties

Theoretical models are essential for predicting and understanding the crystal structures and electronic properties of lutetium-containing materials.

First-principles calculations based on DFT have been used to investigate the surface structural and electronic properties of lutetium aluminum garnet (Lu₃Al₅O₁₂). mdpi.com These calculations determined the relaxed surface structures and the formation energies of surface defects like oxygen vacancies and antisite defects, finding them to be lower than in the bulk material. mdpi.com The study also revealed how these surface defects influence the electronic band structure. mdpi.com

Theoretical investigations into the optical properties of lutetium diphthalocyanine have been carried out using the Valence Effective Hamiltonian (VEH) method. aip.org These calculations have shown that the geometric structure, rather than the electronic structure of the metal itself, is the dominant factor influencing the optical transitions in these molecular materials. aip.org

For lutetium monopnictides (LuX, where X = N, P, As, Sb, Bi), the DFT+U approach, which includes a Hubbard 'U' parameter to better describe correlated f-electrons, has been used to calculate structural and elastic properties. diva-portal.org This method provides results that are in good agreement with available experimental data. diva-portal.org

Computational Analysis of Lutetium's Coordination Environments

Theoretical and computational chemistry provides powerful tools for elucidating the intricate coordination environments of lutetium ions, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and semi-empirical models are employed to predict and analyze the geometries, coordination numbers, and bonding characteristics of lutetium complexes, including those with sulfate ligands.

Quantum Mechanical Charge Field-Molecular Dynamics (QMCF-MD) simulations have been instrumental in studying the behavior of the lutetium(III) ion in aqueous solutions. aip.orgnih.gov These simulations indicate that the Lu(III) aqua ion is predominantly eight-coordinated. aip.orgresearchgate.netresearchgate.net The geometry of this first coordination sphere is dynamic, fluctuating between a square antiprism (SAP) and a bicapped trigonal prism (BTP), with the SAP geometry being the most probable configuration. aip.orgresearchgate.net Some theoretical studies also suggest the possibility of an equilibrium between eight- and nine-coordinate species in aqueous solutions. researchgate.net

Molecular dynamics simulations have also been used to investigate the interaction between Lu(III) and various ligands in aqueous solution, including sulfate (SO₄²⁻). researchgate.net These studies show that Lu(III) forms stable complexes with sulfate. The stability of lutetium complexes, including with sulfate, is found to be greater than that of lighter lanthanides like Lanthanum (La³⁺), a finding attributed to the smaller ionic radius of Lu³⁺. researchgate.net

Density Functional Theory (DFT) is widely used to optimize the geometries of lutetium complexes and analyze their electronic structures. researchgate.netnih.gov For instance, DFT calculations on lutetium-ATP complexes have determined that the total coordination number is typically seven or eight, involving oxygen atoms from the phosphate (B84403) groups and water molecules. researchgate.net In bimetallic nickel-lutetium complexes, DFT and Complete Active-Space Self-Consistent Field (CASSCF) calculations have revealed polarized bonding interactions between the Ni 3d and Lu 5d orbitals, with the nature of this interaction being tunable by modifying the lutetium coordination environment. researchgate.netnih.govosti.gov

Semi-empirical quantum mechanical models, such as the Sparkle/RM1 and Sparkle/PM3 models, offer a computationally efficient means to predict the geometries of a wide range of lutetium complexes. plos.orgresearchgate.net These models have been validated against crystallographic data and show good accuracy, particularly for predicting the bond distances between the lutetium ion and its directly coordinated atoms, with errors typically within 3%. plos.orgresearchgate.net

The following tables summarize key findings from various computational studies on lutetium coordination environments.

Table 1: Computationally Determined Coordination Numbers (CN) for Lutetium(III) in Various Environments

| Complex/Environment | Computational Method | Predominant Coordination Number | Reference(s) |

|---|---|---|---|

| Aqueous Solution (Aqua Ion) | QMCF-MD | 8 | aip.orgresearchgate.netunife.it |

| Aqueous Solution (Aqua Ion) | Various Theoretical | 8 or 9 (in equilibrium) | researchgate.net |

| Lutetium-ATP Complex | DFT | 7 or 8 | researchgate.net |

| Lutetium-DOTA Complex | - | 8 or 9 | unife.it |

| Lutetium-Phenanthroline Diamide | DFT | 9 or 10 | mdpi.com |

| Hydrated Lutetium Nitrate | - | 9 | academie-sciences.fr |

| DMPU Solvent | - | 6 | core.ac.uk |

Table 2: Calculated Lutetium-Ligand Bond Distances from Theoretical Models

| Bond | Complex/Environment | Computational Method | Average Bond Distance (Å) | Reference(s) |

|---|---|---|---|---|

| Lu-O (Water) | Aqueous Solution | QMCF-MD | ~2.37 | aip.orgnih.gov |

| Lu-O (Water) | Aqueous Solution | Ab initio/DFT | 2.35 - 2.37 | researchgate.net |

| Lu-O (Phosphate) | Lutetium-ATP Complex | DFT | 2.25 - 2.34 | researchgate.net |

| Lu-O (Acetate) | Lutetium Acetate (B1210297) | - | 2.275 | academie-sciences.fr |

| Lu-N (Phenanthroline) | Lutetium-Phenanthroline Complex | - | 2.462 - 2.479 | academie-sciences.fr |

Environmental and Biological Research Trajectories of Lutetium Sulfate Systems

Environmental Fate and Transport of Lutetium Sulfates in Aquatic and Terrestrial Systems

The environmental pathways of lutetium, like other rare earth elements (REEs), are complex and influenced by the surrounding geochemical conditions. The presence of sulfate (B86663) is a significant factor, often stemming from industrial processes or the natural oxidation of sulfide (B99878) minerals in soils. mdpi.comborenv.net

The mobility of lutetium in soil is largely controlled by adsorption and desorption from mineral surfaces, particularly clays. researchgate.net Lutetium ions can be physically adsorbed onto clay minerals, a process that is reversible and allows for their recovery through leaching with electrolyte solutions like ammonium (B1175870) sulfate. researchgate.netekb.eg

Research into the leaching of REEs from clay minerals using ammonium sulfate has shown it to be an effective method, achieving 80-90% extraction under optimal conditions. researchgate.net The process relies on an ion exchange mechanism where ammonium ions displace the adsorbed REE ions. ekb.eg Leaching kinetics are typically very fast, with maximum extraction reached in under 10 minutes. researchgate.netekb.eg However, the process is sensitive to pH; values between 3 and 4 are considered optimal to prevent the loss of REEs through hydrolysis at higher pH levels. researchgate.net

Heap-leaching processes using sulfate-based agents can lead to a significant accumulation of sulfate in the soil. e3s-conferences.org This increase in sulfate concentration can damage soil structure and reduce fertility. e3s-conferences.org The mobility and bioavailability of REEs are strongly linked to pH, with acidic conditions generally favoring mobilization. mdpi.comborenv.net For example, extensive leaching of acid sulfate soils has been shown to cause a massive export of REEs into adjacent estuaries, where they accumulate in sediments as the pH increases. borenv.net

Table 1: Factors Influencing Lutetium Adsorption and Leaching in Soil

| Factor | Influence on Adsorption/Leaching | Research Findings | Citation |

| pH | Strongly influences surface charge and REE solubility. | Optimal leaching with ammonium sulfate occurs at pH 3-4; higher pH can cause precipitation and loss of REE. | researchgate.net |

| Lixiviant (Leaching Agent) | Displaces adsorbed REE ions through ion exchange. | Ammonium sulfate is an effective lixiviant for REEs adsorbed on clays. | researchgate.netekb.eg |

| Sulfate Concentration | Can impact soil structure and REE mobility. | High sulfate concentrations from leaching agents can accumulate in soil, potentially altering its structure. | e3s-conferences.org |

| Clay Minerals | Provide surfaces for REE adsorption. | REEs are physically adsorbed onto clay minerals in ion-adsorption deposits. | researchgate.netmdpi.com |

Biogeochemical Cycling and Microbial Interactions (e.g., sulfate-reducing bacteria)

The biogeochemical cycling of lutetium is intertwined with the microbial metabolisms of major elements like sulfur. nih.govbiorxiv.org In anoxic (oxygen-depleted) environments, specific groups of microorganisms play a crucial role. wisc.edu Sulfate-reducing bacteria (SRB) are a key functional group in such settings. nih.gov These microbes use sulfate as an electron acceptor for respiration, reducing it to hydrogen sulfide. nih.govwisc.edu

This microbial activity can indirectly influence the fate of lutetium. The production of hydrogen sulfide by SRB can lead to the precipitation of highly insoluble metal sulfides. While specific studies on lutetium sulfide precipitation by SRB are limited, the general principle applies to many metals. This process would effectively immobilize lutetium, transforming it from a mobile, dissolved species into a stable, solid mineral phase, thereby sequestering it within sediments.

Environmental Remediation Strategies Involving Rare Earth Elements

The increasing use of REEs has led to contamination in some areas, necessitating the development of remediation strategies. nih.govmdpi.com These techniques can be broadly categorized as those that stabilize the elements in place and those that extract them for removal and potential recovery. nih.govresearchgate.net

Stabilization:

Bioremediation and Soil Amendments: These methods aim to immobilize REEs in the soil, reducing their bioavailability and preventing them from migrating into groundwater or being taken up by plants. nih.gov This is often achieved by adding materials that increase adsorption or by using microbes that facilitate precipitation. mdpi.com

Extraction:

Phytoremediation: This strategy uses plants to absorb contaminants from the soil. mdpi.com Phytoextraction, a subset of phytoremediation, involves using hyper-accumulating plants to absorb REEs into their tissues, which can then be harvested and processed to recover the elements. mdpi.com

Soil Washing: This physical-chemical technique involves flushing the contaminated soil with a liquid solution (lixiviant), such as ammonium sulfate, to desorb the REEs from soil particles and wash them out. nih.govmdpi.com

Electrokinetic Treatment: This method applies a low-intensity electric current through the soil to mobilize charged particles, like REE ions, towards electrodes where they can be collected. nih.govresearchgate.net

Hydrometallurgy: This industrial process, often adapted for recycling and remediation, uses aqueous solutions to leach and separate metals from waste materials or contaminated soils. mdpi.com

Filtration systems and methods that increase soil pH to induce the formation of insoluble metal hydroxides are also viable remediation approaches. esaa.org

Biomedical Research of Lutetium-177 in Radiopharmaceutical Development

The radioisotope Lutetium-177 (¹⁷⁷Lu) has become a cornerstone of modern nuclear medicine due to its nearly ideal decay characteristics for therapeutic applications. nih.goviaea.org It is not used directly but is attached to targeting molecules to create highly specific cancer therapies. wikipedia.org

Targeted radionuclide therapy aims to deliver a cytotoxic dose of radiation directly to cancer cells while minimizing damage to surrounding healthy tissue. nih.govresearchgate.net ¹⁷⁷Lu is particularly well-suited for this task. iaea.org

The therapeutic efficacy of ¹⁷⁷Lu stems from its emission of medium-energy beta particles. openmedscience.comurotoday.com These electrons travel a short distance in tissue (a mean range of 670 µm), depositing their energy and causing damage, such as DNA breaks, that leads to the death of cancer cells. nih.govopenmedscience.com This short range is ideal for treating small tumors and micrometastases. nih.gov

In addition to its therapeutic beta emissions, ¹⁷⁷Lu also emits low-energy gamma photons. nih.goviaea.org These gamma rays can exit the body and be detected by a gamma camera, allowing for imaging of the radiopharmaceutical's distribution. nih.govopenmedscience.com This "theranostic" capability—combining therapy and diagnostics—enables physicians to verify that the drug has reached its intended target. nih.gov

Two prominent examples of ¹⁷⁷Lu-based therapies are:

Peptide Receptor Radionuclide Therapy (PRRT): Used for neuroendocrine tumors (NETs) that overexpress somatostatin (B550006) receptors. ¹⁷⁷Lu is attached to a somatostatin analogue (e.g., DOTATATE), which binds to these receptors, delivering radiation directly to the tumor cells.

PSMA Therapy: Used for metastatic castration-resistant prostate cancer. singhealth.com.sg This therapy targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. openmedscience.comsinghealth.com.sg ¹⁷⁷Lu is linked to a small molecule that binds to PSMA, leading to the targeted irradiation and destruction of the cancer cells. singhealth.com.sguchicagomedicine.org

Table 2: Key Properties of Lutetium-177 for Radionuclide Therapy

| Property | Value/Characteristic | Therapeutic Significance | Citation |

| Half-life | 6.65 days | Allows sufficient time for production, shipping, and therapeutic action before decaying. | nih.goviaea.org |

| Beta (β⁻) Emissions | Eβ(max) = 497 keV | Delivers cytotoxic radiation dose to tumor cells with a short tissue penetration range, sparing healthy tissue. | nih.goviaea.org |

| Gamma (γ) Emissions | 113 keV, 208 keV | Enables post-treatment imaging (scintigraphy) to visualize biodistribution. | nih.goviaea.org |

| Chemistry | Stable +3 oxidation state | Provides for stable and reliable radiolabeling chemistry with various carrier molecules. | nih.gov |

Radiolabeling Chemistry and Molecular Carrier Development for Lu-177

The development of an effective ¹⁷⁷Lu radiopharmaceutical depends on securely attaching the ¹⁷⁷Lu ion to a carrier molecule that can accurately target cancer cells. iaea.org Lutetium-177 chloride is typically supplied as a radiopharmaceutical precursor for this purpose. wikipedia.org

The design of these drugs is based on a bifunctional approach. nih.goviaea.org The carrier molecule has two key parts:

A chelating agent : This is a chemical group that tightly binds the radioactive ¹⁷⁷Lu ion. iaea.org The stable +3 oxidation state of lutetium makes it well-suited for this complexation. nih.gov

A bioactive group (pharmacophore) : This is the portion of the molecule, such as a peptide or small molecule inhibitor, that has a high affinity for a specific biological target on cancer cells (e.g., a receptor or antigen). iaea.org

This design ensures that the radionuclide accumulates specifically at the target site, delivering a high radiation dose, while allowing for rapid clearance of the unbound drug from non-target tissues. iaea.org A wide variety of carrier molecules are under investigation, including peptides, antibodies, and small molecules targeting receptors like PSMA, somatostatin receptors, and others. iaea.orgiaea.org

Table 3: Examples of Molecular Carriers and Targets for ¹⁷⁷Lu

| Carrier Molecule Type | Example Target | Associated Cancer Type(s) | Citation |

| Small Molecule Inhibitor | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | singhealth.com.sgiaea.org |

| Peptide Analogue | Somatostatin Receptor (SSTR) | Neuroendocrine Tumors (NETs) | researchgate.net |

| Peptide Analogue | Bombesin Receptor (BBN) | Breast, Prostate Cancer | researchgate.net |

| Monoclonal Antibody | HER2/neu | Breast Cancer | researchgate.net |

| Small Molecule | Fibroblast Activation Protein (FAP) | Various Solid Tumors | iaea.org |

Theranostic Applications with Lutetium-177

The emergence of theranostics, a paradigm that combines diagnostic and therapeutic capabilities into a single agent, has been significantly advanced by the use of the radioisotope Lutetium-177 (¹⁷⁷Lu). advancingnuclearmedicine.comnih.gov This isotope's unique decay properties make it exceptionally suitable for targeted radionuclide therapy (TRT), allowing for simultaneous treatment and imaging of various cancers. advancingnuclearmedicine.comnih.gov While Lutetium-177 itself is the active component, its production pipeline often begins with stable lutetium compounds, where lutetium sulfate can serve as a key chemical precursor.

Lutetium-177 is produced in nuclear reactors, typically through the neutron irradiation of a target material. wikipedia.org The preferred chemical form for this target is high-purity Lutetium(III) oxide (Lu₂O₃), which is valued for its thermal stability during the irradiation process. editverse.com The synthesis of this essential Lu₂O₃ often involves the chemical conversion and purification of other lutetium salts. This compound (Lu₂(SO₄)₃) is a commercially available salt that can be used in the production of lutetium oxide, positioning it as an important starting material in the supply chain for these life-saving medical isotopes. frontiersin.orgthermofisher.com

The theranostic potential of ¹⁷⁷Lu stems from its dual emission of beta particles and gamma photons. advancingnuclearmedicine.comnih.gov The beta particles travel only a short distance in tissue (a mean range of 0.67 mm), delivering a highly localized, cytotoxic radiation dose directly to tumor cells while minimizing damage to surrounding healthy tissue. editverse.comopenmedscience.com Simultaneously, the co-emission of low-energy gamma photons (primarily at 113 keV and 208 keV) allows for imaging via Single-Photon Emission Computed Tomography (SPECT), enabling clinicians to visualize the biodistribution of the radiopharmaceutical, confirm tumor targeting, and perform patient-specific dosimetry. advancingnuclearmedicine.comnih.govaemree.com

This dual functionality is harnessed by attaching ¹⁷⁷Lu to specific targeting molecules that have a high affinity for receptors overexpressed on cancer cells. This process, known as radiolabeling, typically involves a chelator molecule like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that securely binds the ¹⁷⁷Lu ion. openmedscience.comstanfordmaterials.com The entire complex—the targeting molecule, the chelator, and the ¹⁷⁷Lu—forms the radiopharmaceutical.

Key research findings and applications include:

Prostate Cancer: A prominent application is in the treatment of metastatic castration-resistant prostate cancer (mCRPC). researchgate.netscience.gov Radiopharmaceuticals such as ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T target the Prostate-Specific Membrane Antigen (PSMA), a protein found in high levels on prostate cancer cells. nih.govstanfordmaterials.com Clinical trials have demonstrated that this therapy can improve survival rates and quality of life for patients with advanced disease. wikipedia.orggoogle.com The U.S. FDA approved a ¹⁷⁷Lu-PSMA-617 therapy (Pluvicto™) in 2022, marking a major milestone. nih.govscience.govgoogle.com

Neuroendocrine Tumors (NETs): ¹⁷⁷Lu-DOTATATE (Lutathera®) is a widely used radiopharmaceutical for treating NETs that overexpress somatostatin receptors. wikipedia.orgresearchgate.net The DOTATATE peptide mimics somatostatin and binds to these receptors, delivering targeted radiation. Studies have shown significant improvements in progression-free survival for patients treated with this agent. google.com

Fibroblast Activation Protein (FAP) Targeting: More recent research has focused on targeting Cancer-Associated Fibroblasts (CAFs) using FAP inhibitors (FAPI). ezag.com Radiopharmaceuticals like ¹⁷⁷Lu-FAPI-04 are being investigated for their potential to treat a wide variety of cancers characterized by high CAF activity, offering superior imaging quality in certain tumors compared to traditional tracers. ezag.com

Table 1: Key Properties of Lutetium-177 for Theranostic Use

Role of Lutetium Compounds in Medical Imaging Technologies (e.g., PET)

Lutetium compounds are integral to the advancement of modern medical imaging, particularly in Positron Emission Tomography (PET). science.gov PET scanners rely on scintillator crystals to detect gamma rays produced during the imaging process. openmedscience.com Lutetium-based crystals, specifically Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO), have become the industry standard due to their superior performance characteristics. The production of these high-performance crystals depends on the availability of high-purity Lutetium(III) oxide (Lu₂O₃), for which this compound is a potential chemical precursor in the manufacturing supply chain. frontiersin.orgthermofisher.com

PET imaging functions by detecting pairs of gamma rays emitted indirectly by a positron-emitting radionuclide, which is introduced into the body on a biologically active molecule (a radiotracer). openmedscience.com When these gamma rays strike a scintillator crystal in the PET detector ring, they produce a flash of light (scintillation). openmedscience.com This light is converted into an electrical signal, which is then used to reconstruct a three-dimensional image of the tracer's concentration in the body. openmedscience.com

The properties of the scintillator crystal are critical to the performance of the PET scanner, affecting image resolution, scan time, and the required radiation dose. Lutetium compounds have emerged as the material of choice for these crystals. The synthesis of LSO and LYSO crystals requires exceptionally pure (>99.99%) Lutetium(III) oxide as a starting material. This high-purity oxide is typically produced through complex chemical purification and precipitation processes starting from less pure lutetium salts, such as lutetium nitrate (B79036) or this compound, followed by calcination.

Key research findings on lutetium-based scintillators include:

High Light Output and Fast Decay Time: LSO and LYSO crystals produce a high number of light photons for each gamma ray interaction and do so very quickly (fast decay time). openmedscience.com This combination allows for more precise timing measurements, which is the basis for Time-of-Flight (TOF) PET imaging. TOF technology improves the signal-to-noise ratio, leading to better image quality, faster scans, and the ability to reduce the injected dose of the radiotracer.

High Density and Stopping Power: The high density of lutetium contributes to the high density of LSO and LYSO crystals. This gives them excellent "stopping power," meaning they are highly efficient at absorbing the 511 keV gamma rays used in PET imaging. This high efficiency is crucial for the sensitivity of the scanner.

Improved Image Resolution: The superior properties of LSO allow for the construction of detectors with smaller crystal elements. Smaller crystals translate directly to higher spatial resolution in the final image, enabling better detection of small lesions.

Table 2: Comparison of Scintillator Crystals Used in PET

Future Research Directions and Unresolved Challenges in Lutetium Sulfate Chemistry

Exploration of Novel Lutetium Sulfate (B86663) Polymorphs and Solvates

The existence of different crystalline forms (polymorphs) and solvated compounds can significantly influence the physical and chemical properties of a material, including its solubility, stability, and electronic and optical characteristics. While lutetium sulfate is known to form hydrates, such as the octahydrate (Lu₂(SO₄)₃·8H₂O), a comprehensive exploration of its polymorphism and the synthesis of novel solvates remains an open area of research. samaterials.comwikipedia.orgstanfordmaterials.com

Future research should focus on systematically investigating the conditions that lead to the formation of different polymorphs of anhydrous and hydrated this compound. This includes studying the effects of temperature, pressure, and solvent systems on the crystallization process. mdpi.com For instance, the thermal decomposition of hydrated lanthanide sulfates has been shown to produce different polymorphic forms, a phenomenon that could be systematically explored for this compound. zut.edu.plmdpi.com The synthesis and characterization of novel solvates, beyond water, with organic solvents could also lead to materials with unique properties. d-nb.info The discovery of new polymorphs and solvates of this compound could open doors to new applications or enhance its performance in existing ones. dntb.gov.ua

Table 1: Known Hydrates of this compound and Potential Areas for Polymorph Research

| Compound | Known Forms | Potential Research Directions |

| Lutetium(III) Sulfate | Anhydrous (Lu₂(SO₄)₃), Octahydrate (Lu₂(SO₄)₃·8H₂O) | - Investigation of anhydrous polymorphs through high-temperature/pressure synthesis or thermal decomposition of hydrates. - Exploration of other hydrate (B1144303) forms with varying water content. |

| Lutetium(III) Sulfate Solvates | Limited data available | - Synthesis and structural characterization of solvates with various organic solvents (e.g., alcohols, ethers). - Study of the stability and properties of these novel solvated materials. |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools for predicting the structure and properties of materials, thereby guiding experimental synthesis and accelerating the discovery of new functional materials. researchgate.net For this compound, advanced computational modeling can provide valuable insights into its electronic structure, bonding, and potential for forming novel structures. univ-lille.frresearchgate.net

Future research in this area should involve the use of density functional theory (DFT) and other quantum mechanical methods to model the properties of known and hypothetical polymorphs and solvates of this compound. univ-lille.fr These calculations can predict their relative stabilities, electronic band structures, and optical properties, which are crucial for applications in phosphors and other optical materials. mdpi.comresearchgate.net Furthermore, the integration of machine learning and artificial intelligence with computational modeling can create data-driven frameworks for the predictive design of new this compound-based materials with tailored properties for specific applications. editverse.com

Development of Sustainable Synthesis Routes for Lutetium Compounds

The traditional extraction and synthesis of rare earth compounds, including this compound, often involve energy-intensive processes and the use of hazardous chemicals. mdpi.com A significant future challenge is the development of sustainable and environmentally friendly synthesis routes for lutetium compounds.

Research in this area should focus on green chemistry principles, such as the use of less hazardous solvents, lower reaction temperatures, and increased energy efficiency. mdpi.com Promising approaches include:

Mechanochemistry: This solvent-free technique uses mechanical energy to induce chemical reactions and has shown potential for the synthesis of various metal complexes. acs.org

Ultrasound-assisted synthesis: Sonochemical methods can enhance reaction rates and yields, often in aqueous media, reducing the need for harsh organic solvents. researchgate.net

Hydrothermal and solvothermal methods: These techniques, which utilize water or other solvents under elevated temperature and pressure, can be optimized for greener synthesis of crystalline materials.

The development of such sustainable methods will not only reduce the environmental impact of producing this compound but also potentially lower its cost, making it more accessible for a wider range of applications.

Integration of this compound in Hybrid and Nanostructured Materials

The incorporation of this compound into hybrid and nanostructured materials offers a promising avenue for creating advanced functional materials with synergistic properties. The unique characteristics of the lutetium ion can be combined with the properties of other materials at the nanoscale to develop novel composites.

Future research should explore the synthesis of:

Core-shell nanoparticles: this compound could be used to form a shell around a core material, or vice versa, to create nanoparticles with tailored optical, magnetic, or catalytic properties.

Hybrid nanoparticles: The integration of this compound with polymers or other inorganic nanoparticles can lead to multifunctional materials for applications in areas such as biomedical imaging and drug delivery.

Doped materials: this compound can be used as a dopant in other host materials, such as ceramics and glasses, to enhance their properties for applications like phosphors and lasers. samaterials.comsamaterials.com

The development of methods for the controlled synthesis and characterization of these complex nanomaterials will be crucial for unlocking their full potential.

Expanding the Scope of Catalytic Applications

Lutetium compounds, including this compound, are known to act as catalysts in various chemical reactions, such as petroleum cracking, alkylation, hydrogenation, and polymerization. samaterials.comwikipedia.orgalfachemic.com However, the full catalytic potential of this compound remains largely unexplored.

Future research should aim to:

Investigate novel catalytic reactions: Explore the use of this compound as a catalyst in a wider range of organic transformations and industrial processes.

Develop nanostructured catalysts: Synthesize this compound-based nanocatalysts to take advantage of their high surface area and potentially enhanced catalytic activity and selectivity.

Elucidate catalytic mechanisms: Utilize advanced spectroscopic and computational techniques to understand the fundamental mechanisms by which this compound catalyzes specific reactions. This knowledge is essential for the rational design of more efficient and selective catalysts. chemistrydocs.com

Further Elucidation of Structure-Property Relationships for Optimized Performance

A fundamental understanding of the relationship between the crystal structure of this compound and its functional properties is essential for optimizing its performance in various applications. While some general properties are known, detailed structure-property correlations are often lacking. wikipedia.orgwikipedia.org

Future research should focus on:

Systematic characterization: A thorough characterization of the structural, optical, and electronic properties of different polymorphs, solvates, and doped forms of this compound is needed.

Correlating structure with performance: Directly linking specific structural features (e.g., coordination environment of the lutetium ion, bond lengths and angles) to performance metrics in applications such as phosphors (e.g., luminescence efficiency and lifetime) and ceramics (e.g., thermal and mechanical stability). tandfonline.comjcpr.or.kr

Informing material design: Using the insights gained from structure-property studies to guide the synthesis of new this compound-based materials with enhanced performance characteristics. mdpi.com

By addressing these unresolved challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing high-purity lutetium sulfate, and how can contamination risks be minimized during synthesis?

- Answer : High-purity this compound is typically synthesized via controlled precipitation from lutetium oxide (Lu₂O₃) and sulfuric acid. To minimize contamination, use trace-metal-grade reagents and conduct reactions in inert environments (e.g., argon gloveboxes). Post-synthesis purification via recrystallization in deionized water (≥18 MΩ·cm resistivity) is recommended. Characterization by inductively coupled plasma mass spectrometry (ICP-MS) ensures purity >99.9% .

Q. How do researchers characterize the crystalline structure of this compound hydrates, and what analytical techniques are essential for phase identification?

- Answer : X-ray diffraction (XRD) is critical for phase identification, with Rietveld refinement used to confirm lattice parameters (e.g., monoclinic P2₁/c symmetry for Lu₂(SO₄)₃·8H₂O). Pair with thermogravimetric analysis (TGA) to quantify hydrate water content and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfate vibrational modes (ν₃ at ~1100 cm⁻¹) .

Q. What are the solubility limits of this compound in aqueous systems, and how do temperature and pH affect its stability?

- Answer : this compound exhibits low solubility in water (~2.1 g/100 mL at 25°C). Solubility increases with temperature (up to 4.8 g/100 mL at 80°C) but decreases under acidic conditions (pH < 2) due to protonation of sulfate ions. Stability diagrams derived from potentiometric titrations are recommended for pH-dependent studies .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic properties of this compound (e.g., enthalpy of formation) be resolved in computational and experimental studies?

- Answer : Discrepancies often arise from impurities or incomplete hydration states. Use high-purity samples and validate computational models (e.g., density functional theory) against experimental calorimetry data. Cross-reference with phase diagrams and ensure consistency in reaction conditions (e.g., pressure, humidity) .

Q. What experimental designs are optimal for studying the luminescence quenching mechanisms of europium-doped this compound in photonic applications?

- Answer : Employ time-resolved photoluminescence spectroscopy to track energy transfer pathways. Use variable-temperature measurements (10–300 K) to isolate thermal quenching effects. Pair with electron paramagnetic resonance (EPR) to identify defect states. Control dopant concentrations (0.1–5 mol%) to avoid concentration quenching .

Q. How do sulfate coordination dynamics in lutetium complexes influence catalytic performance in acid-catalyzed organic reactions?

- Answer : Use in situ Raman spectroscopy to monitor sulfate ligand exchange during catalysis. Compare turnover frequencies (TOF) of Lu₂(SO₄)₃ with other lanthanide sulfates under identical conditions. Mechanistic studies should include kinetic isotope effects (KIEs) and DFT calculations to map transition states .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for interpreting discrepancies in spectroscopic data (e.g., XRD vs. FTIR) for this compound polymorphs?

- Answer : Apply principal component analysis (PCA) to identify outliers in spectral datasets. Use multivariate curve resolution (MCR) to deconvolute overlapping XRD peaks or FTIR bands. Validate with cross-correlation coefficients (R² > 0.98) between experimental and simulated patterns .

Q. How can researchers address reproducibility challenges in synthesizing this compound nanoparticles with controlled size distributions?

- Answer : Implement microfluidic reactors for precise control of nucleation kinetics. Characterize size distributions via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Use the Ostwald ripening model to optimize aging times and surfactant concentrations (e.g., sodium dodecyl sulfate) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in powder form, particularly for inhalation and waste disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.